{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine
Description
{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine is a secondary amine featuring a phenyl ring substituted with a difluoromethoxy group at the 3-position, an ethyl chain linker, and a branched 2-methylpropyl (isobutyl) amine moiety. Its molecular formula is C₁₃H₁₉F₂NO, with a molecular weight of 251.30 g/mol.
Properties
IUPAC Name |
N-[1-[3-(difluoromethoxy)phenyl]ethyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO/c1-9(2)8-16-10(3)11-5-4-6-12(7-11)17-13(14)15/h4-7,9-10,13,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJENVKWBFPCITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)C1=CC(=CC=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine typically involves:
- Introduction of the difluoromethoxy group onto the aromatic ring, often via difluoromethylation of a phenolic precursor.
- Formation of the ethylamine side chain through reductive amination or nucleophilic substitution.
- Alkylation of the amine nitrogen with the 2-methylpropyl group (isobutyl group).
This multi-step approach is supported by the synthesis of similar compounds bearing difluoromethoxy and amine functionalities, which frequently utilize difluoromethylation reactions followed by reductive amination or nucleophilic substitution to install the amine moiety.
Detailed Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 3-hydroxyphenyl precursor | Starting from 3-hydroxyacetophenone or similar | Provides site for difluoromethoxy introduction |
| 2 | Difluoromethylation of phenol | Use of difluorocarbene sources or difluoromethylating agents (e.g., BrCF2H with base) | Converts phenol to 3-(difluoromethoxy)phenyl moiety |
| 3 | Formation of 1-[3-(difluoromethoxy)phenyl]ethyl intermediate | Via Friedel-Crafts alkylation or Grignard addition to appropriate aldehydes/ketones | Introduces ethyl linkage |
| 4 | Introduction of amine group | Reductive amination using 2-methylpropylamine or nucleophilic substitution on a suitable leaving group | Forms the amine linkage |
| 5 | Purification and characterization | Chromatography, crystallization | Ensures purity and structural confirmation |
Catalytic and Green Chemistry Considerations
While direct literature on this exact compound is limited, analogous syntheses have employed catalysts such as InCl3 for multi-component reactions involving amine and aromatic substrates, improving reaction efficiency and yield under mild conditions. Ultrasonic irradiation has also been used to accelerate reactions and enhance yields in related heterocyclic syntheses, suggesting potential applicability in optimizing the preparation of this compound.
Research Findings and Analytical Data
- The compound is typically characterized by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the presence of the difluoromethoxy group and amine functionality.
- Molecular descriptors and identifiers such as SMILES, InChI, and CAS number (1042573-52-3) are well established, facilitating database referencing and computational studies.
Summary Table of Preparation Methods and Key Parameters
Chemical Reactions Analysis
Types of Reactions
{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl oxides, while reduction may produce amine derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine is being explored for its therapeutic potential in treating various diseases. Its interactions with biological targets may influence neurotransmitter systems, making it a candidate for neurological studies.
Case Study: Neurotransmitter Modulation
Research indicates that compounds with similar structures can modulate neurotransmitter activity, potentially leading to new treatments for conditions like depression and anxiety. The specific mechanism of action involves binding to receptors in the central nervous system, although detailed studies are still ongoing to clarify its efficacy and safety profiles.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the creation of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—allows chemists to explore new synthetic pathways.
Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides or oxidized derivatives | Potassium permanganate |
| Reduction | Produces reduced forms of the compound | Lithium aluminum hydride |
| Substitution | Involves replacing functional groups | Various nucleophiles/electrophiles |
The compound is under investigation for its potential biological activities, particularly in pharmacology. Studies are focusing on its interactions with biomolecules and its effects on cellular pathways.
Case Study: Anti-inflammatory Properties
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs. Further research is required to establish their mechanisms of action and therapeutic indices.
Industrial Applications
Beyond medicinal uses, this compound is also being considered in industrial contexts, particularly in the production of specialty chemicals. Its unique properties can be leveraged to develop materials with specific functionalities.
Mechanism of Action
The mechanism by which {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Amines
Structural Comparison
The following table highlights structural analogs and their key differences:
| Compound Name | Substituent on Phenyl Ring | Amine Group | Molecular Formula | Key Differences | Reference |
|---|---|---|---|---|---|
| {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine | 3-(Difluoromethoxy) | 2-Methylpropyl | C₁₃H₁₉F₂NO | Reference compound | — |
| N-[2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethyl]-n-propylamine | 2-(Trifluoromethyl) | n-Propyl | C₁₉H₂₁F₃N | Trifluoromethyl (-CF₃) substituent instead of difluoromethoxy; longer propyl chain | |
| 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine | 2-(Difluoromethoxy) | Thiazol-2-amine | C₁₀H₈F₂N₂OS | Thiazole core replaces ethylamine backbone | |
| [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine | 3-Fluoro and 4-fluoro (separate rings) | Methyl and propyl | C₁₇H₁₈F₂N | Bifluorinated aromatic system; tertiary amine structure | |
| 3-(2-Methoxyethoxy)propylamine | 4-(2-Methylpropyl) | 3-(2-Methoxyethoxy)propyl | C₁₈H₃₁NO₂ | Methoxyethoxy side chain; para-substituted phenyl |
Key Observations:
- Backbone Variations : Replacement of the ethylamine chain with a thiazole ring () introduces aromaticity and hydrogen-bonding capacity, which may affect solubility and metabolic stability.
- Steric and Electronic Profiles : Tertiary amines (e.g., ) exhibit increased steric bulk compared to secondary amines, influencing interactions with enzymes or receptors.
Physicochemical Properties
Biological Activity
Overview
{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine is a compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C13H19F2NO
- Molecular Weight : 243.29 g/mol
- CAS Number : 1042573-52-3
The presence of a difluoromethoxy group enhances its stability and reactivity, making it a valuable candidate for various applications, including medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which can modulate various biological processes. The compound may act on neurotransmitter systems, potentially influencing central nervous system pathways.
Key Mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting synaptic transmission.
- Inflammatory Pathways : It may inhibit pro-inflammatory cytokine release, contributing to anti-inflammatory effects.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases. In vitro studies demonstrated significant inhibition of IL-1β release in response to inflammatory stimuli .
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and neurotoxic agents, possibly through ROS scavenging mechanisms .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Inflammation Studies :
- Neuroprotection :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| {1-[3-(Difluoromethoxy)phenyl]ethyl}[2-(dimethylamino)-2-methylpropyl]amine | Moderate anti-inflammatory | Exhibited some receptor modulation but less potent than the target compound. |
| {4-(2,2-Difluoroethoxy)phenyl}methyl(2-methylpropyl)amine | Limited neuroprotective effects | Less effective in ROS scavenging compared to the target compound. |
Q & A
Q. Methodology :
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDCI, HOBt) for amide bond formation, followed by reduction (e.g., AlH₃) to yield the amine (Scheme 5, ).
- Alkylation : React 3-(difluoromethoxy)phenethyl derivatives with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) ().
- Optimization : Vary temperature (0°C to 80°C), solvent polarity (THF vs. DMF), and stoichiometry to improve yield.
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | EDCI, HOBt, DCM, 0°C → rt | 85-90% | |
| 2 | AlH₃, THF, rt | 75% | |
| 3 | NaI, K₂CO₃, DMF, 70–80°C | 80% |
Q. Methodology :
- Data Collection : Use high-resolution X-ray diffraction (single-crystal) to resolve the 3D structure.
- Refinement : SHELXL () refines bond lengths, angles, and dihedral angles. For example, the difluoromethoxy group’s torsion angles reveal steric interactions with the phenyl ring ().
- Analysis : Compare molecular conformers (e.g., chair vs. twisted ring structures) to predict stability and reactivity.
Key Insight : In similar compounds, dihedral angles between aromatic and amine groups range from 2.1° to 89°, indicating flexibility in the backbone ().
Q. Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (for CH₂/CH₃ groups) and HSQC (for C-H correlations).
- Fluorine NMR (¹⁹F) : Identify splitting patterns from the difluoromethoxy group (δ ~ -120 to -140 ppm).
- Resolution of Conflicts : Compare experimental data with computational predictions (DFT) or rerun under standardized conditions (e.g., solvent, temperature).
Example : In PubChem data (), ¹H NMR shifts for analogous amines range from δ 1.2 (CH₃) to 7.3 ppm (aromatic H).
Q. Methodology :
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate electron density maps and HOMO-LUMO gaps.
- Experimental Data : Compare Hammett σ values (fluorine’s electron-withdrawing effect) and pKa shifts.
Findings : Fluorinated groups increase metabolic stability and lipophilicity (logP +0.5–1.0) compared to methoxy analogs ().
Q. Table 2: Electronic Effects of Substituents
| Substituent | Hammett σ | logP Shift |
|---|---|---|
| -OCHF₂ | +0.34 | +0.8 |
| -OCH₃ | -0.12 | Baseline |
Q. Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis ().
- Spill Management : Neutralize with 5% acetic acid; avoid direct contact ().
- Storage : Store under nitrogen at -20°C to prevent oxidation.
Key Hazard : Amines may release toxic fumes (e.g., NOₓ) under high heat.
Q. Methodology :
- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H).
- Derivatization : Form diastereomers with chiral auxiliaries (e.g., Mosher’s acid) for crystallization ().
Note : Chiral centers may arise during alkylation steps (); monitor optical rotation ([α]D) during purification.
Q. Methodology :
- Common Byproducts : Unreacted halides, over-alkylated products.
- Detection : LC-MS (ESI+) or GC-FID for volatile impurities.
- Purification : Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization ().
Example : In carbodiimide couplings, <5% HOBt-ester byproducts are removed via aqueous washes ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
